molecular formula C11H12N2O4 B2539493 1-Acetyl-4-methoxy-7-nitroindoline CAS No. 295325-60-9

1-Acetyl-4-methoxy-7-nitroindoline

Cat. No. B2539493
M. Wt: 236.227
InChI Key: XTDOTDNEFVLNCF-UHFFFAOYSA-N
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Description

1-Acetyl-4-methoxy-7-nitroindoline is a chemical compound with the molecular formula C11H12N2O4 . It is a type of 1-acyl-7-nitroindoline, which are known to be useful photoactivated protecting groups for rapid release of carboxylates in aqueous solution .

Scientific Research Applications

Photocleavage Efficiency and Substituent Effects

  • Substituent Effects on Photocleavage : Research has shown that the presence of electron-donating and electron-withdrawing substituents on 1-acyl-7-nitroindolines, including 1-Acetyl-4-methoxy-7-nitroindoline, affects their photocleavage efficiency. Notably, excessive electron donation can lead to non-productive pathways, while certain substituents can enhance photolysis efficiency in aqueous solutions (Papageorgiou et al., 2005).
  • Aromatic Substituents and Photocleavage : The introduction of electron-donating substituents, like the 4-methoxy group, significantly improves the efficiency of photolysis, suggesting enhanced utility for photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).

Photoreactive Applications in Biological Systems

  • Nucleoside Derivatives and Photoreactivity : N-Acetyl-7-nitroindoline, when connected to nucleoside derivatives, demonstrates significant photoreactivity in DNA/RNA duplexes, highlighting its potential application in aqueous solutions for biochemistry and molecular biology (Kikuta et al., 2020).
  • Photorelease of Carboxylic Acids : The compound plays a crucial role in the photorelease of carboxylic acids from model compounds, with mechanistic studies revealing insights into the process, including the involvement of acetic nitronic anhydride (Morrison et al., 2002).
  • Glycosyl Amino Acids Synthesis : 1-Acetyl-7-nitroindoline derivatives have been used in the photochemical coupling of glycosylamines, suggesting applications in carbohydrate research (Simo et al., 2005).

Enhanced Photorelease Efficiency

  • Antenna Triplet Sensitiser Enhancement : Conjugates with a triplet sensitiser show substantial enhancement in the photorelease of acetate, suggesting potential applications in photorelease of other carboxylates (Papageorgiou et al., 2004).

Future Directions

The future directions for the study of 1-Acetyl-4-methoxy-7-nitroindoline could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as photoactivated protecting groups, could be explored .

properties

IUPAC Name

1-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7(14)12-6-5-8-10(17-2)4-3-9(11(8)12)13(15)16/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDOTDNEFVLNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-methoxy-7-nitroindoline

Citations

For This Compound
2
Citations
G Papageorgiou, JET Corrie - Tetrahedron, 2000 - Elsevier
… 1-Acetyl-4-methoxy-5-nitroindoline 8 and 1-acetyl-4-methoxy-7-nitroindoline 9. 1-Acetyl-4-methoxyindoline 4 (96 mg, 0.5 mmol) was added to a stirred solution of NaNO 3 (43 mg, 0.5 …
Number of citations: 135 www.sciencedirect.com
G Papageorgiou, A Barth, JET Corrie - … & Photobiological Sciences, 2005 - pubs.rsc.org
… The first eluted material was the by-product, 1-acetyl-4-methoxy-7-nitroindoline as pale yellow crystals (53 mg, 11%), identical to material previously described. The second eluted …
Number of citations: 37 pubs.rsc.org

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